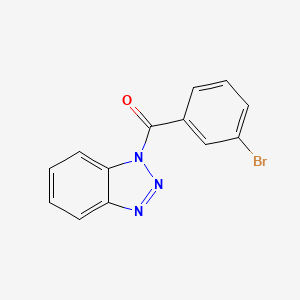

1H-benzotriazol-1-yl(3-bromophenyl)methanone

Description

1H-Benzotriazol-1-yl(3-bromophenyl)methanone is a benzotriazole-derived carbonyl compound characterized by a benzotriazole moiety linked to a 3-bromophenyl group via a ketone bridge. This compound belongs to a class of benzotriazolyl methanones, which are widely utilized as intermediates in organic synthesis, particularly in coupling reactions and as activating agents for carboxylic acids . The product is typically isolated via aqueous workup and column chromatography, yielding a crystalline solid. Characterization methods include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structural integrity .

Propriétés

Formule moléculaire |

C13H8BrN3O |

|---|---|

Poids moléculaire |

302.13 g/mol |

Nom IUPAC |

benzotriazol-1-yl-(3-bromophenyl)methanone |

InChI |

InChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13(18)17-12-7-2-1-6-11(12)15-16-17/h1-8H |

Clé InChI |

FDODEPGJMIPNBK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)Br |

Origine du produit |

United States |

Méthodes De Préparation

Trichloroacetonitrile (CCl₃CN)-Mediated Activation

This method employs trichloroacetonitrile (CCl₃CN) as a carbonyl activator to form reactive acyl imidates, enabling efficient coupling with benzotriazole. Key steps include:

Reaction Protocol

- Reagents : 3-Bromobenzoic acid, CCl₃CN (2.0 equiv.), 4-dimethylaminopyridine (DMAP, 1.0 equiv.), and 1H-benzotriazole (BtH, 1.0 equiv.).

- Solvent : 1,2-Dichloroethane (DCE).

- Conditions : 80°C for 3–4 hours under inert atmosphere.

- Workup : Evaporation, column chromatography (SiO₂, ethyl acetate/n-hexane).

Example Reaction

| Component | Quantity (equiv.) | Role |

|---|---|---|

| 3-Bromobenzoic acid | 1.0 | Acyl donor |

| CCl₃CN | 2.0 | Carbonyl activator |

| DMAP | 1.0 | Catalyst |

| BtH | 1.0 | Nucleophile |

Yield : 65% (white solid, Rf = 0.6 in 10% ethyl acetate/n-hexane).

Advantages :

- One-pot, metal-free synthesis.

- Compatible with electron-withdrawing substituents (e.g., Br).

- Scalable for gram-scale production.

N-Bromosuccinimide (NBS)/Triphenylphosphine (PPh₃)-Mediated Activation

This approach activates carboxylic acids via radical intermediates, forming reactive acylating agents that couple with benzotriazole.

Reaction Protocol

- Reagents : 3-Bromobenzoic acid, NBS (1.0 equiv.), PPh₃ (1.0 equiv.), BtH (1.0 equiv.).

- Solvent : Dichloromethane (DCM).

- Conditions : 0°C → room temperature (RT), 1 hour.

- Workup : Column chromatography (SiO₂, ethyl acetate/n-hexane).

Example Reaction

| Component | Quantity (equiv.) | Role |

|---|---|---|

| 3-Bromobenzoic acid | 1.0 | Acyl donor |

| NBS | 1.0 | Radical initiator |

| PPh₃ | 1.0 | Reducing agent |

| BtH | 1.0 | Nucleophile |

Yield : 57% (white crystalline solid, Rf = 0.7 in 10% ethyl acetate/n-hexane).

Mechanistic Insights :

- NBS generates bromine radicals, oxidizing PPh₃ to form a phosphorane intermediate.

- The intermediate reacts with 3-bromobenzoic acid to form an acyl chloride, which couples with BtH.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (Rf) | Scalability | Key Reagents |

|---|---|---|---|---|

| CCl₃CN/DMAP/BtH | 65 | 0.6 (10% EAc/hex) | High | CCl₃CN, DMAP, BtH |

| NBS/PPh₃/BtH | 57 | 0.7 (10% EAc/hex) | Moderate | NBS, PPh₃, BtH |

| Friedel-Crafts Acylation | N/A | N/A | Low | AlCl₃, Lewis acids |

Notes :

- CCl₃CN Route : Preferred for electron-deficient aryl groups due to mild conditions.

- NBS/PPh₃ Route : Suitable for small-scale syntheses but requires careful handling of toxic reagents.

Spectroscopic and Analytical Data

1H-Benzotriazol-1-yl(3-Bromophenyl)methanone (2f)

Challenges and Optimization Strategies

- Low Yields with Aliphatic Acids : Short-chain carboxylic acids (e.g., acetic acid) fail to react under standard CCl₃CN conditions.

- Solvent Choice : DCE outperforms THF or benzene in CCl₃CN-mediated reactions due to improved solubility and stability of intermediates.

- Catalyst Loading : DMAP (1.0 equiv.) is critical for accelerating imidate formation and minimizing side reactions.

Analyse Des Réactions Chimiques

1H-Benzotriazol-1-yl(3-bromophenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The benzotriazole moiety can undergo oxidation to form various oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of substituted benzotriazole derivatives, while reduction reactions typically produce alcohols .

Applications De Recherche Scientifique

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of benzotriazole derivatives, including 1H-benzotriazol-1-yl(3-bromophenyl)methanone. Research conducted by Jamkhandi et al. demonstrated that derivatives synthesized through diazonium coupling reactions exhibited moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. The compounds showed notable zones of inhibition when compared to standard antibiotics .

Case Study: In Vitro Testing

A study evaluated the antibacterial efficacy of 5-halogenomethylsulfonyl-benzotriazoles against clinical strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to nitrofurantoin, showcasing their potential as alternative antibacterial agents .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 5-Halogenomethylsulfonyl | 12.5-25 | MRSA Inhibition |

| Nitrofurantoin | 12.5 | Standard |

Antifungal Properties

In addition to antibacterial activity, benzotriazole derivatives have shown antifungal properties. The same research group noted that certain compounds derived from 1H-benzotriazol-1-yl exhibited antifungal activity against common pathogens, making them candidates for further development in antifungal therapies .

Antiparasitic Activity

The antiparasitic potential of benzotriazole derivatives has been explored, particularly against protozoan parasites such as Trypanosoma cruzi. Becerra's group synthesized N-benzenesulfonyl derivatives of benzotriazole and tested their efficacy against both epimastigote and trypomastigote forms of the parasite. The results indicated a dose-dependent inhibitory effect, with significant reductions in parasite viability at concentrations as low as 25 μg/mL .

Case Study: Trypanosoma cruzi Inhibition

The following table summarizes the findings from the evaluation of antiparasitic activity:

| Compound | Concentration (μg/mL) | % Decrease in Epimastigotes | % Decrease in Trypomastigotes |

|---|---|---|---|

| N-benzenesulfonylbenzotriazole | 25 | 50 | 95 |

| N-benzenesulfonylbenzotriazole | 50 | 64 | Not Tested |

Anticancer Potential

Recent investigations into the anticancer properties of benzotriazole derivatives have revealed promising results. Compounds such as those derived from this compound have demonstrated antiproliferative effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study: Antiproliferative Effects

A study focused on a series of benzotriazole derivatives showed significant inhibition of cell proliferation in multiple tumor cell lines, suggesting a broader application in cancer treatment.

Mechanistic Insights

The biological activity of benzotriazole derivatives can be attributed to their ability to interact with biological targets at the molecular level. For instance, the introduction of halogen substituents has been shown to enhance the antimicrobial potency by modifying the electronic properties and lipophilicity of the compounds .

Mécanisme D'action

The mechanism of action of 1H-benzotriazol-1-yl(3-bromophenyl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

In material science, the compound’s ability to form stable complexes with metals is crucial for its function as a corrosion inhibitor or UV filter. The benzotriazole moiety can coordinate with metal ions, preventing oxidation and degradation of the material .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects: Bromine (Br) and chlorine (Cl) at the meta or para positions enhance electrophilicity, facilitating nucleophilic substitution. Methoxy (OCH₃) and nitro (NO₂) groups modulate electronic effects, impacting reaction kinetics .

- Synthetic Yields : Yields for halogenated derivatives (Cl, Br) are consistently high (>90%), attributed to the stability of benzotriazole intermediates during coupling .

Physicochemical and Spectral Comparisons

- Thermal Stability : Brominated derivatives generally exhibit higher thermal stability compared to chloro analogs due to the larger atomic radius and polarizability of bromine .

- Spectral Signatures :

Theoretical and Computational Insights

Density functional theory (DFT) studies on brominated aromatic systems (e.g., 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine) reveal that bromine’s electron-withdrawing nature reduces electron density at the carbonyl carbon, enhancing electrophilicity. This aligns with experimental reactivity trends observed in benzotriazolyl methanones .

Activité Biologique

1H-benzotriazol-1-yl(3-bromophenyl)methanone is a compound belonging to the benzotriazole family, known for its diverse biological activities. Benzotriazoles are recognized for their potential as bioactive heterocyclic compounds, exhibiting a range of pharmacological effects including antibacterial, antifungal, antiparasitic, and anticancer properties. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzotriazole moiety linked to a bromophenyl group, which contributes to its biological activity through various mechanisms.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of benzotriazole derivatives. For instance, compounds containing the benzotriazole structure have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, research indicates that benzotriazole derivatives can inhibit methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL . The presence of halogen substituents, such as bromine in this compound, may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Antifungal Activity

Benzotriazoles have also been explored for their antifungal properties. Studies show that certain derivatives exhibit activity comparable to standard antifungal agents like fluconazole against Candida albicans . The mechanism often involves inhibition of fungal cytochrome P450 enzymes (CYP51), which are crucial for ergosterol biosynthesis in fungal cell membranes. The introduction of specific substituents can modulate this activity significantly.

Antiparasitic Activity

The antiparasitic potential of benzotriazole derivatives has been investigated with promising results. For example, N-benzenesulfonylbenzotriazole derivatives showed dose-dependent inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations of 25 μg/mL and 50 μg/mL, these compounds reduced parasite counts by approximately 50% and 64%, respectively . This suggests that similar derivatives, including this compound, may possess significant antiparasitic activity worth exploring further.

Anticancer Activity

Research has also indicated that benzotriazole derivatives can exhibit anticancer properties. A study evaluated various benzotriazole compounds against different cancer cell lines, revealing that some exhibited cytotoxic effects at low micromolar concentrations . The structure-activity relationship (SAR) studies suggest that modifications on the benzene ring can enhance anticancer efficacy by improving interaction with cellular targets.

Case Studies

| Study | Findings | Concentration | Activity |

|---|---|---|---|

| Ochal et al. (2014) | Significant antibacterial activity against MRSA | MIC: 12.5–25 µg/mL | Antibacterial |

| Becerra et al. (2020) | Dose-dependent inhibition of T. cruzi | 25 µg/mL (50% reduction) | Antiparasitic |

| Rezaei et al. (2020) | Inhibition of CYP51 in fungi | Various concentrations | Antifungal |

| Pagliero et al. (2023) | Cytotoxicity against cancer cell lines | Low micromolar concentrations | Anticancer |

Q & A

Q. What are the recommended synthetic routes for 1H-benzotriazol-1-yl(3-bromophenyl)methanone?

A common method involves activating 3-bromobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by coupling with 1H-benzotriazole in anhydrous dichloromethane (DCM). The reaction typically proceeds at room temperature for 16 hours, yielding the product after aqueous workup and purification via column chromatography (DCM as eluent) . Alternative protocols use coupling agents like HBTU (1H-benzotriazolium hexafluorophosphate) in DMF with triethylamine (TEA) as a base, achieving high yields (e.g., 94%) under mild conditions .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.3–8.3 ppm) and carbonyl carbons (δ ~195 ppm) confirm the benzotriazole and bromophenyl moieties .

- IR spectroscopy : Stretching vibrations for C=O (~1618 cm⁻¹) and C-Br (~790 cm⁻¹) validate functional groups .

- HPLC : Purity >98% is achievable using reverse-phase chromatography .

- Melting point : Reported values (e.g., 117°C) help verify crystallinity .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited, analogous benzotriazole derivatives require:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Proper ventilation to prevent inhalation of fine particles.

- Segregation of waste for disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

- Electrostatic potential surfaces : Reveal electron-deficient regions (e.g., bromophenyl ring) for nucleophilic attack .

- Nonlinear optical (NLO) properties : Hyperpolarizability values (β ~1.9 × 10⁻³⁰ esu) suggest potential in photonic applications .

- Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis absorption spectra (λmax ~336 nm) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm. Cross-reference with literature data for consistency .

- Tautomerism : Benzotriazole’s 1H/2H tautomerism alters peak splitting patterns. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Impurities : Trace solvents (e.g., DCM) may appear in ¹³C NMR. Purify via recrystallization or repeated column chromatography .

Q. What strategies optimize yield and purity in multi-step syntheses?

- Catalyst screening : Triethylamine enhances coupling efficiency in HBTU-mediated reactions .

- Solvent choice : Anhydrous DCM minimizes hydrolysis of intermediates .

- Temperature control : Reflux in ethyl acetate/hexanes (1:1) improves crystallinity .

- Scale-up protocols : Maintain stoichiometric ratios (1:1.1 acid/benzotriazole) to avoid side products during gram-scale synthesis .

Q. How does the bromine substituent influence reactivity compared to chloro analogs?

The 3-bromo group:

- Enhances electrophilicity : Higher Hammett σ+ values (Br: +0.26 vs. Cl: +0.23) accelerate nucleophilic aromatic substitution .

- Reduces steric hindrance : Smaller van der Waals radius (Br: 1.85 Å vs. Cl: 1.75 Å) minimally affects steric interactions in coupling reactions .

- Impacts crystal packing : Bromine’s polarizability may alter melting points (e.g., 117°C for Br vs. 148°C for Cl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.